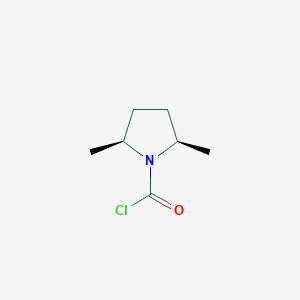
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2R,5S) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2R,5S)-2,5-dimethylpyrrolidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(2R,5S)−2,5−Dimethylpyrrolidine+SOCl2→(2R,5S)−2,5−Dimethylpyrrolidine−1−carbonylchloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2R,5S)-2,5-dimethylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to (2R,5S)-2,5-dimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
(2R,5S)-2,5-Dimethylpyrrolidine: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- (2S,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- (2S,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
Uniqueness
The (2R,5S) configuration of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride imparts unique stereochemical properties that differentiate it from its diastereomers and enantiomers. This specific configuration can lead to different reactivity and selectivity in chemical reactions, making it valuable for the synthesis of chiral compounds with desired biological activities.
Properties
CAS No. |
73301-09-4 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(2S,5R)-2,5-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-4-6(2)9(5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
UWSQEHVMGKICDS-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)Cl)C |
Canonical SMILES |
CC1CCC(N1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















